

N-Methyl-3-phenoxybenzylamine handling and storage best practices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methyl-3-phenoxybenzylamine**

Cat. No.: **B140175**

[Get Quote](#)

Technical Support Center: N-Methyl-3-phenoxybenzylamine

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of **N-Methyl-3-phenoxybenzylamine** (CAS: 129535-78-0).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with **N-Methyl-3-phenoxybenzylamine**?

A1: While a specific, detailed public safety data sheet for **N-Methyl-3-phenoxybenzylamine** is not readily available in the search results, related compounds such as N-methylbenzylamine are classified as harmful if swallowed and can cause severe skin burns and eye damage.^[1] It is crucial to handle this compound with care, assuming it may have similar hazardous properties.

Q2: What personal protective equipment (PPE) should be worn when handling **N-Methyl-3-phenoxybenzylamine**?

A2: Given the potential hazards, appropriate PPE is essential. This includes:

- Eye/Face Protection: Wear tightly fitting safety goggles.^[1]

- Skin Protection: Use impervious gloves and protective clothing to prevent skin contact.[[1](#)]
- Respiratory Protection: If working outside a ventilated hood or if aerosols may be generated, use a suitable respirator.[[1](#)]

Q3: What are the proper storage conditions for **N-Methyl-3-phenoxybenzylamine**?

A3: **N-Methyl-3-phenoxybenzylamine** should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[[1](#)][[2](#)] The recommended storage temperature is room temperature.[[2](#)] It should be stored away from incompatible materials, though specific incompatibilities for this compound require a detailed SDS. For similar compounds, strong oxidizing agents are a concern.

Q4: How should I handle a spill of **N-Methyl-3-phenoxybenzylamine**?

A4: In the event of a spill, evacuate the area and ensure adequate ventilation.[[3](#)] Wear appropriate PPE, including respiratory protection.[[1](#)] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[[4](#)] Avoid creating dust or aerosols.[[1](#)][[4](#)]

Q5: How should **N-Methyl-3-phenoxybenzylamine** waste be disposed of?

A5: Dispose of waste in accordance with local, state, and federal regulations. This compound should be disposed of as hazardous waste. Do not allow it to enter drains or waterways.[[3](#)]

Troubleshooting Guide

Q1: My **N-Methyl-3-phenoxybenzylamine** solution appears cloudy. What could be the cause?

A1: Cloudiness in your solution could indicate several issues:

- Low Solubility: The compound may not be fully dissolved. Try gentle warming or sonication to aid dissolution. Ensure you are using an appropriate solvent.
- Contamination: The starting material or solvent may be contaminated. Use high-purity solvents and fresh starting material.

- Precipitation: The compound may be precipitating out of solution due to temperature changes or solvent evaporation. Ensure your storage conditions are stable.

Q2: I am observing inconsistent results in my experiments using **N-Methyl-3-phenoxybenzylamine**. What should I check?

A2: Inconsistent results can stem from various factors:

- Compound Degradation: Ensure the compound has been stored correctly in a tightly sealed container at room temperature to prevent degradation.[\[2\]](#)
- Pipetting Errors: Verify the accuracy of your pipettes and your technique.
- Solvent Evaporation: If working with volatile solvents, ensure that your experimental setup minimizes evaporation, which could change the concentration of your solution.
- Inconsistent Reaction Conditions: Precisely control reaction parameters such as temperature, time, and pH.

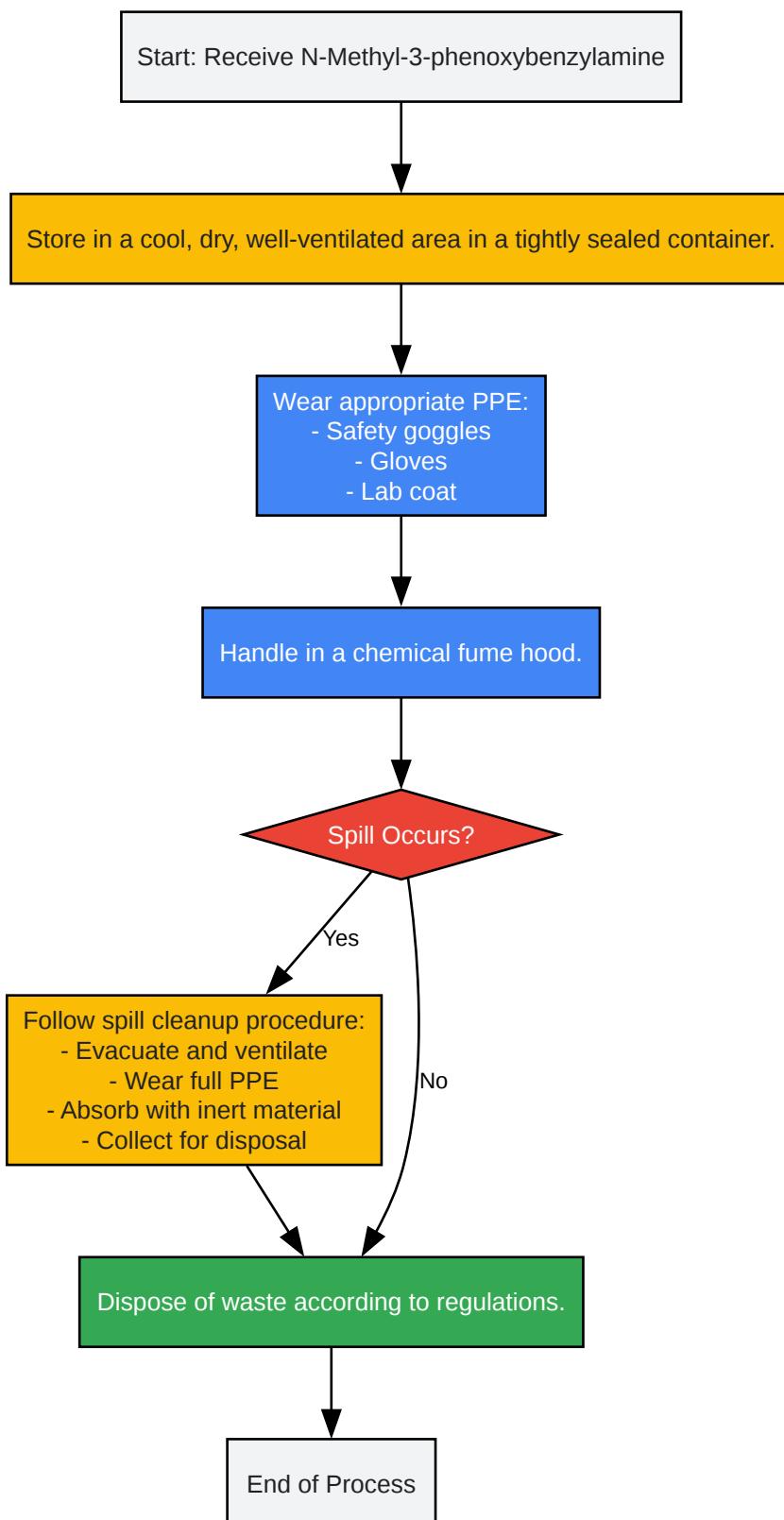
Q3: The purity of my **N-Methyl-3-phenoxybenzylamine** appears to have decreased over time. Why might this be?

A3: A decrease in purity could be due to:

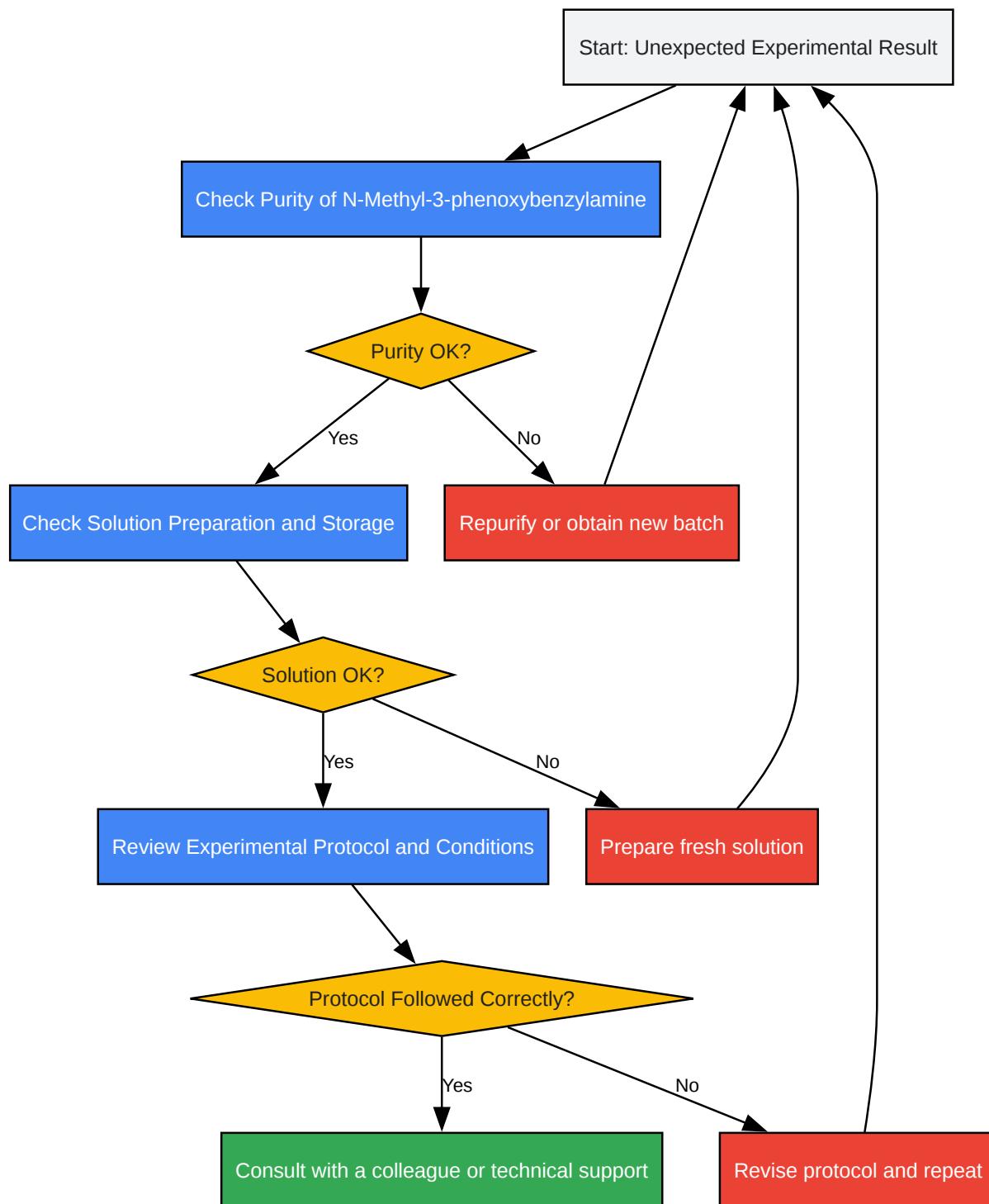
- Improper Storage: Exposure to air, moisture, or light can lead to degradation. Always store the compound in a tightly sealed, dry container, and consider storage under an inert atmosphere if it is found to be air-sensitive.[\[2\]](#)[\[4\]](#)
- Inherent Instability: While the chemical stability is best determined from a specific SDS, some compounds are inherently unstable over long periods. It is good practice to re-analyze the purity of older batches before use.

Quantitative Data Summary

Property	Value	Source
CAS Number	129535-78-0	[2] [5] [6] [7]
Molecular Formula	C ₁₄ H ₁₅ NO	[2] [6] [7]
Molecular Weight	213.28 g/mol	[6]
Storage Temperature	Room Temperature	[2]
Physical State	Not specified, likely a liquid or solid	
Boiling Point	313.9±25.0 °C (Predicted)	[2]
Density	1.057±0.06 g/cm ³ (Predicted)	[2]
pKa	9.34±0.10 (Predicted)	[2]


Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of **N-Methyl-3-phenoxybenzylamine** in DMSO


- Materials:
 - N-Methyl-3-phenoxybenzylamine** (solid)
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Calibrated analytical balance
 - Appropriate volumetric flask (e.g., 10 mL)
 - Vortex mixer or sonicator
 - Personal Protective Equipment (PPE) as described in the FAQs
- Procedure:

1. In a chemical fume hood, weigh out the required amount of **N-Methyl-3-phenoxybenzylamine**. For a 10 mL solution of 10 mM, you will need 21.33 mg (Molecular Weight = 213.28 g/mol).
2. Carefully transfer the weighed compound into the 10 mL volumetric flask.
3. Add approximately 5 mL of anhydrous DMSO to the flask.
4. Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or a sonicator to ensure complete dissolution.
5. Once the solid is completely dissolved, add anhydrous DMSO to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
6. Cap the flask and invert it several times to ensure the solution is homogeneous.
7. Store the stock solution in a tightly sealed container at the recommended storage temperature, protected from light.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Handling and Storage of **N-Methyl-3-phenoxybenzylamine**.

[Click to download full resolution via product page](#)

Caption: Troubleshooting Workflow for Unexpected Experimental Outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. N-Methyl-3-phenoxybenzylamine CAS#: 129535-78-0 [amp.chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. parchem.com [parchem.com]
- To cite this document: BenchChem. [N-Methyl-3-phenoxybenzylamine handling and storage best practices]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b140175#n-methyl-3-phenoxybenzylamine-handling-and-storage-best-practices\]](https://www.benchchem.com/product/b140175#n-methyl-3-phenoxybenzylamine-handling-and-storage-best-practices)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com